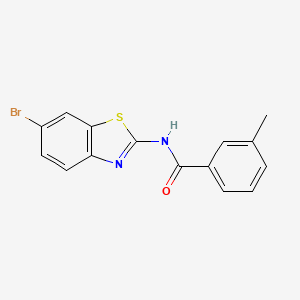

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of organic molecules known for their unique structures and properties. It is closely related to benzothiazole derivatives, which are significant in medicinal chemistry and material science due to their biological and photophysical properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives, like N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide, typically involves condensation reactions between amines and carbon disulfide or by reacting 2-aminothiophenols with appropriate halides or acid derivatives under various conditions. There are no specific studies detailing the synthesis of this exact compound, but methodologies can be inferred from related compounds. For example, the synthesis process involves key steps such as halogenation, amidation, and condensation reactions under controlled conditions (Al Mamari et al., 2019; Mekhzoum et al., 2019).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives typically features a heterocyclic ring containing both sulfur and nitrogen. The presence of the bromo and methylbenzamide groups would influence the electronic structure and steric hindrance, impacting its reactivity and interaction with biological targets. X-ray diffraction and NMR studies are common methods for determining detailed molecular structures (Prabukanthan et al., 2020).

科学的研究の応用

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) explores the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibit remarkable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photodynamic therapy mechanisms, suggesting their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

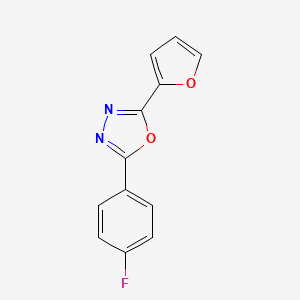

Desai, Rajpara, and Joshi (2013) reported on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds enhances their antimicrobial efficacy, highlighting a potential application in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Catalytic Activities in Organic Synthesis

Yen et al. (2006) introduced mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes with significant activities toward Heck coupling reactions. These complexes offer a convenient entry into benzothiazole-based catalysts that might be applied in various organic synthesis processes, contributing to more efficient and selective catalytic systems (Yen et al., 2006).

Potential in Drug Development

A study by Kashiyama et al. (1999) on antitumor benzothiazoles discussed the synthesis, metabolic formation, and biological properties of C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles. Their work suggests that differential uptake and metabolism by cancer cell lines might underlie selective anticancer activity, pointing towards the potential of benzothiazole derivatives in cancer drug development (Kashiyama et al., 1999).

Ligand-Protein Interactions

Brockmann et al. (2014) explored the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. Their findings indicate that thiazolides, a novel class of anti-infectious agents, can also induce cell death in colon carcinoma cell lines through interactions with the detoxification enzyme GSTP1. This dual functionality underscores the versatility of benzothiazole derivatives in both antimicrobial and anticancer research (Brockmann et al., 2014).

特性

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c1-9-3-2-4-10(7-9)14(19)18-15-17-12-6-5-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTVOEKIJDGCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564122.png)

![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)

![2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]pyrrolidin-3-amine](/img/structure/B5564178.png)

![N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5564204.png)

![N-[(5-methyl-2-furyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5564205.png)